2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a methylsulfanyl group at the 2-position and a keto group at the 4-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, some thieno[2,3-d]pyrimidines have been found to exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase . It’s possible that our compound shares similar targets.
Target of Action
: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown inhibitory activity against EGFR/ErbB-2 tyrosine kinase. (Source: Ingenta Connect)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with lactams or O-alkyl esters of lactams .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophiles such as benzylamine can be used for substitution reactions.
Major Products
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are derivatives with substituted functional groups at the 2-position.
Scientific Research Applications
2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antiproliferative agent, inhibiting the growth of cancer cells.
Medicine: It is being investigated for its potential use as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the position and type of substituents.
Thieno[3,2-d]pyrimidin-4-one: This compound has a similar thienopyrimidine core but with different substituents.
Uniqueness
2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2-position and the keto group at the 4-position contributes to its reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWQKCXBSLMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397327 | |
Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309976-36-1 | |
Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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